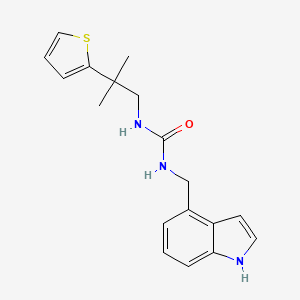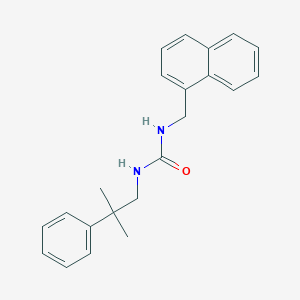![molecular formula C26H19FN6O2 B7432349 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in inhibiting the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a crucial role in the regulation of various cellular processes.
作用機序
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide inhibits the activity of PIP5K by binding to its catalytic domain. This binding prevents the enzyme from phosphorylating phosphatidylinositol 4-phosphate (PI4P) to form PIP2. As a result, the levels of PIP2 in the cell are reduced, leading to the disruption of various cellular processes that are regulated by PIP2.
Biochemical and Physiological Effects
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of lamellipodia and filopodia, which are important for cell migration and adhesion. 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has also been shown to inhibit the activity of ion channels, including TRPC6 and KCNQ channels. Additionally, 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has been shown to inhibit the release of insulin from pancreatic beta cells.
実験室実験の利点と制限
One of the major advantages of using 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide in lab experiments is its specificity for PIP5K. This specificity allows researchers to study the role of PIP5K in various cellular processes without affecting other enzymes that are involved in the regulation of these processes. However, one of the limitations of using 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide in lab experiments is its potential toxicity. 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has been shown to induce cell death in some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide. One area of research is the development of more potent and selective inhibitors of PIP5K. Another area of research is the study of the role of PIP5K in various diseases, including cancer and diabetes. Additionally, the potential use of 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide in the treatment of these diseases should be explored further. Finally, the development of new methods for the delivery of 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide to specific tissues and cells should be investigated to improve its efficacy and reduce potential toxicity.
Conclusion
In conclusion, 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide is a small molecule inhibitor that has shown promising results in inhibiting the activity of PIP5K, an enzyme that plays a crucial role in the regulation of various cellular processes. 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has been extensively studied for its potential use in various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide in various scientific research applications.
合成法
The synthesis of 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 5-bromoisoquinoline, followed by the reaction of the resulting compound with phenylpyrazole-3,5-dicarboxylic acid. The final product is obtained after purification using column chromatography. The chemical structure of 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide is shown below:
科学的研究の応用
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is the study of the role of PIP5K in various cellular processes. PIP5K is known to regulate the formation of phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid that plays a crucial role in the regulation of various cellular processes, including cytoskeletal dynamics, ion channel activity, and vesicle trafficking. 3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide has been shown to inhibit the activity of PIP5K, thereby affecting these cellular processes.
特性
IUPAC Name |
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O2/c27-16-6-8-17(9-7-16)30-21-10-11-22(20-15-29-13-12-19(20)21)31-26(35)23-14-24(25(28)34)33(32-23)18-4-2-1-3-5-18/h1-15,30H,(H2,28,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTOCTYPGFMFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C4C=NC=CC4=C(C=C3)NC5=CC=C(C=C5)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
![3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![1-[(2-Fluoropyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432366.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)


![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)